3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Description
3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity
3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a pyridine moiety, and methoxy groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the pyridine and benzamide functionalities.
- Methylation to introduce methoxy groups.
These steps ensure the proper arrangement of functional groups critical for biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A431 (epidermoid carcinoma) | < 10 | Apoptosis induction |
Compound B | Jurkat (T-cell leukemia) | < 5 | Cell cycle arrest |
Compound C | HT29 (colon cancer) | < 15 | Inhibition of angiogenesis |
Antimicrobial Activity
Thiazole-containing compounds have also demonstrated antimicrobial properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 31.25 |
Compound E | Escherichia coli | 62.50 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and benzamide rings significantly influence biological activity. For example:
- Methoxy Groups : Enhance lipophilicity and improve cell membrane permeability.
- Pyridine Substituents : Affect binding affinity to target proteins involved in cancer progression.
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of a thiazole derivative similar to our compound against breast cancer cells. The results showed a marked reduction in cell viability with an IC50 value significantly lower than doxorubicin, suggesting that structural modifications could enhance potency . -
Case Study on Antimicrobial Action :
Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that some derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-6-14(7-17(9-16)28-2)19(26)24-20-23-15(12-29-20)8-18(25)22-11-13-4-3-5-21-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQONSLTGGIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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